![molecular formula C16H13Cl2N3O2 B12573873 5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride CAS No. 189352-50-9](/img/structure/B12573873.png)
5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a diazenyl group (N=N) linked to a dimethylamino phenyl ring and a benzene ring substituted with dicarbonyl dichloride groups. It is used in various scientific research applications due to its reactivity and potential for forming diverse chemical products .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride typically involves a multi-step process. The initial step often includes the diazotization of 4-(dimethylamino)aniline to form the diazonium salt, which is then coupled with a benzene derivative containing dicarbonyl groups. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific solvents to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to remove impurities and by-products.
化学反応の分析
Types of Reactions
5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Substitution: The dicarbonyl dichloride groups can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alcohols or amines. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction can produce amines, and substitution reactions can result in esters or amides.
科学的研究の応用
5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride is utilized in various scientific research fields:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and diagnostic tools.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride involves its interaction with molecular targets through its reactive functional groups. The diazenyl group can participate in electron transfer reactions, while the dicarbonyl dichloride groups can form covalent bonds with nucleophiles. These interactions can affect various molecular pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
1-Boc-4-AP: A compound used as an intermediate in the synthesis of fentanyl and related derivatives.
4-ANPP: Another intermediate in the synthesis of fentanyl, known for its similar structure and reactivity.
N-Phenethyl-4-piperidinone: Used in the synthesis of various pharmaceuticals, sharing structural similarities with 5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and form various products makes it valuable in research and industrial applications.
特性
CAS番号 |
189352-50-9 |
|---|---|
分子式 |
C16H13Cl2N3O2 |
分子量 |
350.2 g/mol |
IUPAC名 |
5-[[4-(dimethylamino)phenyl]diazenyl]benzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-21(2)14-5-3-12(4-6-14)19-20-13-8-10(15(17)22)7-11(9-13)16(18)23/h3-9H,1-2H3 |
InChIキー |
AJKFZCSBQQDKCT-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC(=CC(=C2)C(=O)Cl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



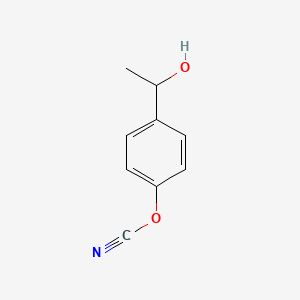
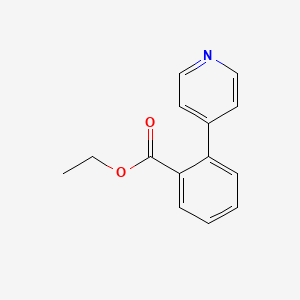
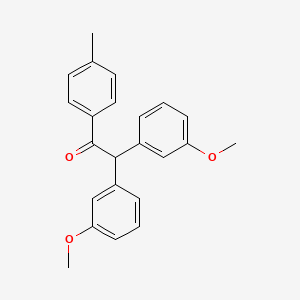
![Benzene, 1,1'-[(methylenecyclopropylidene)di-2,1-ethanediyl]bis-](/img/structure/B12573821.png)
![Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate](/img/structure/B12573830.png)

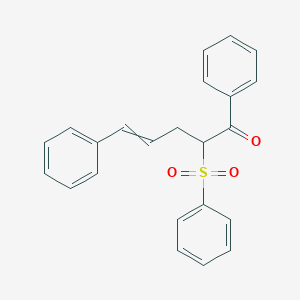
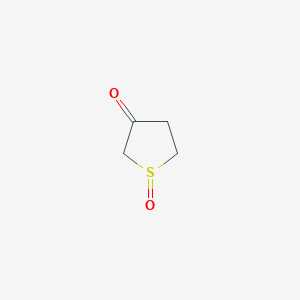
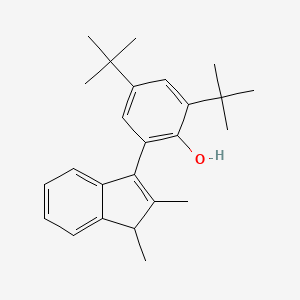

![6-tert-Butyl-3-[(1H-imidazol-2-yl)amino]-2,4-dimethylphenol](/img/structure/B12573884.png)
![N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12573891.png)

